2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol hydrochloride
Overview
Description
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol hydrochloride is a chemical compound with the IUPAC name 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol hydrochloride . It has a molecular weight of 241.64 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-4,8,14H,5,13H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder . Its physical and chemical properties such as melting point, boiling point, and density are not specified in the search results. Further information may be available in detailed chemical databases or safety data sheets.Scientific Research Applications
Biocatalytic Preparation
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol hydrochloride is a significant pharmaceutical intermediate, notably in the production of chemokine CCR5 antagonists. Chen et al. (2019) developed an asymmetric reduction process using recombinant Escherichia coli cells for producing this compound with high enantioselectivity. Their study highlights the efficiency of this biological method for producing the compound, particularly in an isopropanol-aqueous system, which enhances yield and reduces reaction time compared to buffer medium only (Chen, Xia, Liu, & Wang, 2019).
Combinatorial Synthesis for Cancer Treatment
In a study by Patravale et al. (2014), a series of combinatorial syntheses of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives, which includes the use of this compound, was undertaken. This research was significant for its potential in cancer treatment, as some synthesized compounds exhibited notable potency against human breast cancer cell lines (Patravale, Gore, Patil, Kolekar, Deshmukh, & Anbhule, 2014).
Synthesis of Pyrazoles
Abdellatif et al. (2008) conducted a study on the synthesis of new 1-[4-methane(amino)sulfonylphenyl)]-5-[4-(aminophenyl)]-3-trifluoromethyl-1H-pyrazoles, utilizing this compound. This research contributes to the field of organic chemistry, particularly in the synthesis of pyrazoles, which are compounds of interest for their potential applications in pharmaceuticals (Abdellatif, Chowdhury, & Knaus, 2008).
Application in Bioreduction
Yu et al. (2018) discovered an NADPH-dependent short-chain dehydrogenases from Burkholderia cenocepacia that shows excellent anti-Prelog’s stereoselectivity in reducing 3, 5-bis(trifluoromethyl) acetophenone, a process relevant to the synthesis of (R)-3, 5-Bis(trifluoromethyl)phenyl ethanol, a key intermediate for synthesizing aprepitant. This research underlines the potential of using biocatalysts for obtaining aromatic chiral alcohols, which are valuable in pharmaceutical applications (Yu, Li, Lu, & Zheng, 2018).
Antibacterial Activity
Kumar et al. (2005) explored the synthesis of 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, incorporating this compound, and assessed their antibacterial properties. This study contributes to the understanding of the antibacterial potential of such compounds, highlighting their relevance in developing new antibacterial agents (Kumar, Aggarwal, Tyagi, & Singh, 2005).
Safety and Hazards
Properties
IUPAC Name |
2-amino-1-[4-(trifluoromethyl)phenyl]ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-4,8,14H,5,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAPTMAVPUDDLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693444 | |
Record name | 2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849928-43-4 | |
Record name | 2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.